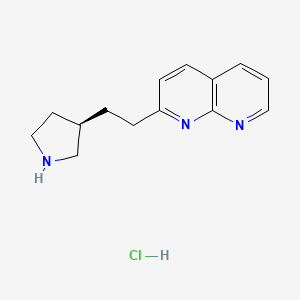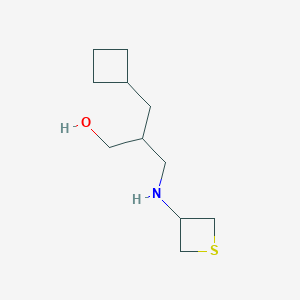
(R)-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is a chemical compound that features a pyrrolidine ring and a naphthyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the naphthyridine moiety. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and functionalization to form the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the naphthyridine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Pyrrolidinone: A five-membered lactam with diverse biological activities
Uniqueness
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is unique due to its combination of a pyrrolidine ring and a naphthyridine moiety, which imparts specific chemical and biological properties not found in simpler heterocycles like pyridine or pyrrole.
特性
分子式 |
C14H18ClN3 |
|---|---|
分子量 |
263.76 g/mol |
IUPAC名 |
2-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,8-naphthyridine;hydrochloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;1H/t11-;/m1./s1 |
InChIキー |
DEUBLEDZVSUZAN-RFVHGSKJSA-N |
異性体SMILES |
C1CNC[C@@H]1CCC2=NC3=C(C=CC=N3)C=C2.Cl |
正規SMILES |
C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)
![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)

